Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate
Overview
Description
Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate, also known as 3-Pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylic acid ethyl ester (3-Py-OxE), is an organic compound that has been used in a variety of scientific research applications. It is a white solid that is soluble in organic solvents and is used in a range of laboratory experiments. 3-Py-OxE has a wide range of biochemical and physiological effects and has been used in the study of various diseases and disorders.
Scientific Research Applications
Synthesis and Characterization
- Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate is used as an intermediate in the synthesis of various heterocyclic compounds, which are of interest due to their potential applications in different fields. For instance, it is used in the synthesis of novel pyrazole and oxadiazole derivatives, often characterized by IR, NMR, and mass spectroscopy to understand their structural and optical properties (Yan-qing Ge et al., 2014).
Pharmaceutical and Biological Applications
- This chemical plays a significant role in the development of new pharmaceutical compounds. For example, it has been used in the synthesis of derivatives screened for antibacterial and antifungal activities against various pathogens (P. Kulkarni et al., 2021).
Material Science and Chemistry
- In material science and chemistry, this compound is utilized for creating materials with specific optical properties. Studies have shown that derivatives of Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate exhibit unique fluorescence spectral characteristics, which can be relevant in the development of new materials for technological applications (Liang-Wen Zheng et al., 2011).
Antimicrobial and Anticancer Research
- There is ongoing research into the use of this compound in the development of antimicrobial and anticancer agents. Some derivatives have shown promising activity against specific cancer cell lines, indicating potential for further development in cancer therapy (J. P. Sonar et al., 2020).
properties
IUPAC Name |
ethyl 3-pyrazin-2-yl-1,2,4-oxadiazole-5-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-2-15-9(14)8-12-7(13-16-8)6-5-10-3-4-11-6/h3-5H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJXMBZGNOWSCP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC(=NO1)C2=NC=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(pyrazin-2-yl)-1,2,4-oxadiazole-5-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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